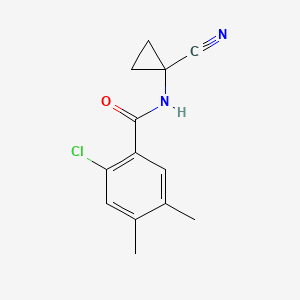
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide, also known as CCPA, is a chemical compound that has been extensively investigated for its pharmacological properties. CCPA is a potent and selective agonist for the adenosine A1 receptor, which is involved in various physiological processes including cardiovascular function, neurotransmission, and inflammation.
Wirkmechanismus
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide acts as a selective agonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 receptor leads to inhibition of adenylate cyclase and a decrease in intracellular cAMP levels, which in turn leads to various downstream effects including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its cardioprotective and neuroprotective effects, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been found to have various other biochemical and physiological effects. For example, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been shown to inhibit platelet aggregation, reduce blood pressure, and modulate immune function. 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has also been investigated for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific manipulation of this receptor in various biological systems. However, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide also has some limitations, including its relatively short half-life and the need for careful dosing and administration to avoid potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide and adenosine A1 receptors. One area of interest is the role of A1 receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the potential for 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide as a therapeutic agent in these conditions. Another area of interest is the development of novel A1 receptor agonists with improved pharmacokinetic properties and fewer off-target effects. Overall, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide and adenosine A1 receptors represent an exciting area of research with potential implications for a wide range of biological processes and diseases.
Synthesemethoden
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide can be synthesized by reacting 2-chloro-4,5-dimethylbenzoyl chloride with 1-cyanocyclopropane in the presence of a base, such as triethylamine. The resulting product can be purified by chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been used extensively as a research tool to investigate the role of adenosine A1 receptors in various biological processes. For example, 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, by reducing infarct size and improving cardiac function. 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has also been found to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury, by reducing neuronal damage and inflammation.
Eigenschaften
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8-5-10(11(14)6-9(8)2)12(17)16-13(7-15)3-4-13/h5-6H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNSNGGNVPQMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)
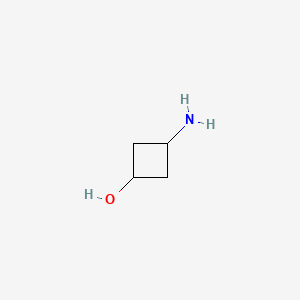
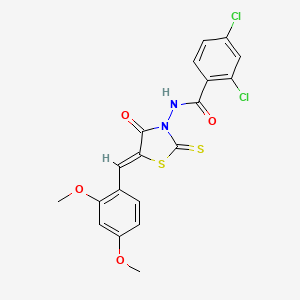
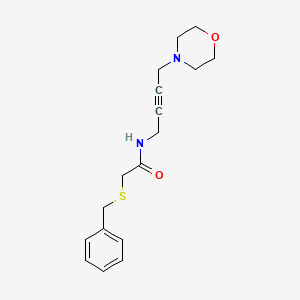
![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)

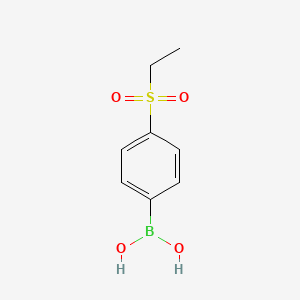
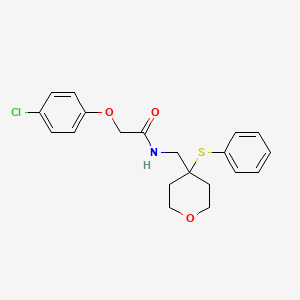
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)
![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495603.png)
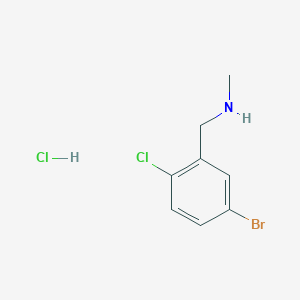

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)